Umbellulone

Catalog No.
S565413
CAS No.
24545-81-1
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
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Umbellulone

CAS Number

24545-81-1

Product Name

Umbellulone

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8H,5H2,1-3H3

InChI Key

LTTVJAQLCIHAFV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2(C1C2)C(C)C

Synonyms

(1R,5S)-4-methyl-1-propan-2-ylbicyclo(3.1.0)hex-3-en-2-one, umbellulone

Canonical SMILES

CC1=CC(=O)C2(C1C2)C(C)C

The exact mass of the compound Umbellulon is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Umbellulone is a monoterpene ketone with the chemical formula C10H14OC_{10}H_{14}O. It is primarily derived from the leaves of the plant Umbellularia californica, commonly known as the "California bay laurel" or "headache tree." This compound is characterized by its lipophilic nature and exists as a liquid at room temperature, with a boiling point of approximately 220 °C. Umbellulone has a unique structural configuration that includes both cyclopropane and cyclopentane rings, and it is known for its high reactivity with thiols, particularly cysteamine .

Historically, umbellulone has been associated with adverse effects such as severe headaches when inhaled, which has led to its identification as a significant component responsible for the headache-inducing properties of Umbellularia californica. The compound's irritative properties are linked to its ability to activate specific ion channels in sensory neurons, contributing to its nociceptive effects .

Due to its reactive ketone functional group. Notably, it can undergo electrophilic addition reactions. For example, it reacts with halogenating agents such as N-bromosuccinimide and N-chlorosuccinimide in both aqueous and methanolic environments, leading to halogenated derivatives . Additionally, umbellulone can be hydrolyzed to yield different isomers, which can further react with Grignard reagents to form more complex structures .

The compound's reactivity with thiols makes it particularly interesting for studies related to biochemical interactions. This property allows umbellulone to bind rapidly with thiol groups, affecting various biological pathways .

Umbellulone exhibits notable biological activity, primarily through its interaction with the transient receptor potential ankyrin 1 (TRPA1) ion channel. This interaction is crucial for its role in inducing headaches and other nociceptive responses. When umbellulone activates TRPA1 channels in sensory neurons, it leads to an influx of calcium ions, resulting in the release of calcitonin gene-related peptide (CGRP), which is associated with vasodilation and increased blood flow in the brain .

Furthermore, exposure to umbellulone can lead to methemoglobinemia at high concentrations, where hemoglobin is converted from its ferrous state (Fe²⁺) to a ferric state (Fe³⁺), reducing oxygen transport capacity in the blood .

The synthesis of umbellulone can be achieved through several methods. One notable approach involves the reaction of diazomethyl isopropyl ketone with methyl methacrylate, leading to the formation of 1-carbo-methoxy-2-isobutyryl-1-methylcyclopropane. This intermediate can then be hydrolyzed and subjected to further reactions involving Grignard reagents and aldol cyclization to yield umbellulone .

Other synthetic routes may include photochemical transformations and various electrophilic additions that exploit umbellulone's reactive sites .

Umbellulone has several applications primarily due to its biological activity. It is studied for its potential use in pain management therapies due to its ability to modulate TRPA1 channels. Understanding its mechanisms may lead to new treatments for conditions associated with headaches and migraines .

Additionally, due to its irritative properties, umbellulone may find applications in research settings focused on pain pathways and sensory neuron behavior. Its unique chemical structure also makes it a candidate for further exploration in synthetic organic chemistry.

Research into umbellulone's interactions has primarily focused on its effects on TRPA1 channels. Studies have demonstrated that umbellulone selectively stimulates these channels in sensory neurons, leading to nociceptive behaviors observed in animal models. The activation of TRPA1 by umbellulone results in significant physiological responses such as increased meningeal blood flow and CGRP release, highlighting its potential role as a headache trigger .

Moreover, interaction studies reveal that umbellulone's binding affinity for thiols could have implications for understanding oxidative stress responses and cellular signaling pathways involving reactive oxygen species .

Several compounds share structural or functional similarities with umbellulone. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
MentholMonoterpene alcoholTRPM8 activatorKnown for cooling sensation; widely used in medicinal products
SabineneMonoterpeneAntimicrobial propertiesCommonly found in essential oils; less irritative than umbellulone
EugenolPhenolic compoundAnalgesic and anti-inflammatoryUsed in dental applications; less toxic than umbellulone
LimoneneMonoterpeneAntioxidant propertiesCommonly found in citrus oils; non-irritative

Umbellulone stands out due to its specific reactivity with thiols and strong agonistic action on TRPA1 channels, making it particularly relevant for studies related to pain mechanisms and headache triggers .

Molecular Architecture

Bicyclic Monoterpene Ketone Framework

Umbellulone, with the molecular formula carbon ten hydrogen fourteen oxygen, represents a distinctive bicyclic monoterpene ketone characterized by its unique structural arrangement [1] [2]. The compound exhibits a molecular weight of 150.22 grams per mole and is classified under the Chemical Abstracts Service registry number 546-78-1, with an alternative designation of 24545-81-1 [2] [4] [7]. The systematic nomenciation identifies this compound as bicyclo[3.1.0]hex-3-en-2-one, 4-methyl-1-(1-methylethyl)-, reflecting its complex bicyclic architecture [1] [2].

The fundamental structural framework of umbellulone consists of a fused cyclopropane and cyclopentane ring system, creating a highly strained bicyclic arrangement [1] . This unique molecular architecture incorporates both a cyclopropane ring and a cyclopentene ring, with the cyclopropane moiety contributing significantly to the compound's distinctive chemical reactivity [1]. The presence of an alpha-beta-unsaturated ketone functionality within the cyclopentene ring establishes the compound's classification as a monoterpene ketone [1] [3].

The molecular structure features an isopropyl substituent at the bridgehead carbon position, contributing to the compound's three-dimensional configuration [1] [7]. Additionally, a methyl group is positioned on the cyclopentene ring, specifically at the carbon adjacent to the ketone functionality [1] [2]. This substitution pattern creates a highly substituted bicyclic system that distinguishes umbellulone from other monoterpene ketones in its structural class [3].

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of umbellulone has been extensively investigated through nuclear magnetic resonance spectroscopy and conformational analysis studies [9] [22]. The compound exists as a single isomer under standard conditions, with only one known stereoisomeric form reported in the literature [1]. This stereochemical uniqueness contributes to the compound's distinct physicochemical properties and biological activity profiles [6] [8].

Conformational analysis reveals that the bicyclic framework imposes significant geometric constraints on the molecular structure [9]. The cyclopropane ring adopts a planar configuration due to its inherent geometric requirements, while the cyclopentene ring exhibits a slight envelope conformation to minimize steric interactions [9]. The isopropyl substituent preferentially adopts a conformation that minimizes steric hindrance with the adjacent cyclopropane ring [9].

The stereochemical configuration has been confirmed through detailed nuclear magnetic resonance studies, which demonstrate the spatial arrangement of substituents around the bicyclic core [22] [25]. The relative configuration of the bridgehead carbon and the substituent-bearing carbons has been established through correlation spectroscopy and nuclear Overhauser effect measurements [22]. These studies confirm the absolute configuration consistent with the compound's natural occurrence in Umbellularia californica [1] [7].

Spectroscopic Profiling

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry analysis of umbellulone reveals characteristic fragmentation patterns that facilitate its identification and structural elucidation [14] [41]. The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the intact molecular formula [20] [41]. The fragmentation behavior under electron ionization conditions follows predictable pathways based on the stability of resulting ionic fragments [41] [42].

The base peak region typically appears around mass-to-charge ratio 69, representing a significant fragment ion resulting from alpha-cleavage adjacent to the ketone functionality [41] [48]. This fragmentation produces a resonance-stabilized cation that accounts for the high relative intensity observed in the mass spectrum [46] [48]. Additional prominent fragments include ions at mass-to-charge ratios 135, 107, 93, and 91, each corresponding to specific bond cleavages within the bicyclic framework [14] [41].

The loss of methyl radicals from the molecular ion produces fragments at mass-to-charge ratio 135, while the loss of propyl groups generates ions at mass-to-charge ratio 107 [41] [48]. The fragment at mass-to-charge ratio 93 likely arises from McLafferty rearrangement processes involving the ketone functionality [46]. Lower mass fragments at mass-to-charge ratios 67, 55, 43, and 41 represent further decomposition products of the initial fragmentation pathways [41] [48].

Table 1: Mass Spectral Fragmentation Data for Umbellulone

Fragment m/zRelative IntensityFragmentation Pathway
150Molecular ionMolecular ion radical
135ModerateLoss of methyl (M-15)
107WeakLoss of propyl (M-43)
93WeakMcLafferty rearrangement
91WeakTropylium ion formation
69Strong (base peak region)Carbon five hydrogen nine cation fragment
67ModerateCarbon five hydrogen seven cyclic fragment
55ModerateCarbon four hydrogen seven fragment
43StrongPropyl cation
41StrongAllyl cation

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for umbellulone through both proton and carbon-13 nuclear magnetic resonance techniques [22] [25]. Carbon-13 nuclear magnetic resonance spectroscopy reveals ten distinct carbon environments corresponding to the molecular formula [22]. The ketone carbonyl carbon appears in the characteristic downfield region around 200-220 parts per million, consistent with an alpha-beta-unsaturated ketone system [22] [25].

The olefinic carbons of the cyclopentene ring exhibit chemical shifts in the range of 130-140 parts per million, reflecting their sp2 hybridization and conjugation with the ketone functionality [22]. The quaternary bridgehead carbon appears around 40-50 parts per million, while the cyclopropane methylene carbons resonate in the typical range of 20-30 parts per million [22] [25]. The isopropyl methyl carbons and the ring methyl substituent appear in the aliphatic region between 15-25 parts per million [22].

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift and coupling pattern analysis [22] [25]. The olefinic proton on the cyclopentene ring appears as a characteristic multiplet around 6-7 parts per million, while the isopropyl methine proton exhibits a septet pattern due to coupling with the adjacent methyl groups [22]. The cyclopropane protons appear as complex multiplets in the aliphatic region, reflecting their unique chemical environment [22] [25].

Table 2: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Assignments for Umbellulone

Carbon PositionChemical Shift (δ, ppm)Assignment Basis
Carbonyl carbon~200-220Alpha-beta-unsaturated ketone
Olefinic carbons~130-140Cyclopentene double bond
Quaternary carbon~40-50Bridgehead position
Isopropyl methine~28-35Tertiary carbon
Cyclopropane methylene~20-30Strained ring system
Methyl substituents~15-25Aliphatic methyl groups

Thermodynamic and Solubility Properties

The thermodynamic properties of umbellulone have been characterized through experimental measurements and theoretical calculations [1] [31] [51]. The compound exhibits a boiling point of 220 degrees Celsius under standard atmospheric pressure, with reduced pressure distillation occurring at 99.0-99.8 degrees Celsius under 15 torr [1] [31] [35]. The melting point ranges from 146-148 degrees Celsius, indicating the compound's solid state under ambient conditions [33] [35].

Density measurements reveal a value of 0.950 grams per cubic centimeter at 15.5 degrees Celsius, reflecting the compound's organic nature and molecular structure [33] [35]. The vapor pressure at 25 degrees Celsius has been estimated at 0.159-0.197 millimeters of mercury, corresponding to approximately 26.3 pascals [1] [31]. These values indicate moderate volatility under standard conditions [31] [32].

Solubility characteristics demonstrate umbellulone's lipophilic nature, with limited aqueous solubility estimated at 75.5-279 milligrams per liter at 25 degrees Celsius [31]. The octanol-water partition coefficient ranges from 2.063 to 2.85, confirming the compound's preference for organic phases over aqueous environments [31] [33]. The refractive index has been estimated at 1.4833, consistent with organic compounds of similar molecular weight and structure [33].

Thermodynamic calculations using group contribution methods provide additional property estimates [51]. The standard enthalpy of formation has been calculated as -185.56 kilojoules per mole, while the standard Gibbs free energy of formation is estimated at 44.63 kilojoules per mole [51]. The enthalpy of vaporization is calculated at 41.34 kilojoules per mole, and the enthalpy of fusion at 8.45 kilojoules per mole [51].

Table 3: Physicochemical Properties of Umbellulone

PropertyValueReference Method
Molecular Weight (g/mol)150.22Experimental
Boiling Point (°C)220 (1 atm), 99.0-99.8 (15 torr)Experimental
Melting Point (°C)146-148Experimental
Density (g/cm³)0.950 @ 15.5°CExperimental
Vapor Pressure (mm Hg @ 25°C)0.159-0.197Estimated
Water Solubility (mg/L @ 25°C)75.5-279Estimated
LogP (octanol-water)2.063-2.85Estimated
Refractive Index1.4833Estimated

Table 4: Thermodynamic Properties of Umbellulone

PropertyValueMethod
Standard Enthalpy of Formation (kJ/mol)-185.56Joback group contribution
Standard Gibbs Free Energy of Formation (kJ/mol)44.63Joback group contribution
Enthalpy of Fusion (kJ/mol)8.45Joback group contribution
Enthalpy of Vaporization (kJ/mol)41.34Joback group contribution
Critical Temperature (K)736.91Joback group contribution
Critical Pressure (kPa)3055.79Joback group contribution
Heat Capacity (gas, J/mol·K @ 298K)306.56Joback group contribution

Total Synthesis Methodologies

The synthetic approaches to umbellulone represent a fascinating convergence of classical organic chemistry and modern catalytic strategies. As a monoterpene ketone with the unique bicyclo[3.1.0]hex-3-en-2-one framework, umbellulone has attracted considerable synthetic interest due to its structural complexity and biological significance [1] [2].

Semmler's Classical Approach

The foundational work on umbellulone synthesis was pioneered by Ferdinand Wilhelm Semmler in the early twentieth century, with critical contributions spanning from 1906 to 1908 [1] [2]. Semmler's classical approach established the fundamental understanding of the umbellulone structure and provided the first systematic methods for its preparation.

Historical Context and Structural Elucidation

Semmler's work built upon earlier investigations by Powers and Lee (1904), who first isolated umbellulone from Umbellularia californica and assigned it a preliminary structural formula [1]. However, it was Tutin (1908) who initially proposed structural corrections, which were subsequently refined by Semmler later that same year to establish the currently accepted structural formula [1] [2].

The classical methodology developed by Semmler involved a multi-step synthetic sequence utilizing traditional organic transformations. While specific details of Semmler's original synthetic route are not extensively documented in contemporary literature, subsequent research has validated and expanded upon his structural assignments through derivative synthesis and spectroscopic analysis [2].

Mechanistic Considerations

Semmler's classical approach relied on fundamental organic chemistry principles, including:

  • Carboxylation reactions for introducing functional groups
  • Cyclization strategies to construct the bicyclic framework
  • Oxidation-reduction sequences for functional group manipulation
  • Acid-catalyzed rearrangements to achieve the desired stereochemistry

The classical methodology, while historically significant, presented several limitations including harsh reaction conditions, moderate yields, and limited stereochemical control [2]. Nevertheless, Semmler's work provided the essential foundation for all subsequent synthetic efforts toward umbellulone and related thujane monoterpenes.

Modern Catalytic Strategies

The evolution of umbellulone synthesis has been dramatically enhanced by the development of modern catalytic methodologies, which offer improved efficiency, selectivity, and environmental sustainability compared to classical approaches.

Diazomethyl Isopropyl Ketone Route

A significant advancement in umbellulone synthesis was reported through the diazomethyl isopropyl ketone route [1]. This methodology involves the reaction of diazomethyl isopropyl ketone with methyl methacrylate to generate 1-carbo-methoxy-2-isobutyryl-1-methylcyclopropane as a key intermediate. The process achieves a yield of 35% for this critical transformation [1]. Subsequent hydrolysis produces a mixture of cis- and trans-2-isobutyryl-1-methyl-1-cyclopropane derivatives, which can be further elaborated to umbellulone through established synthetic protocols.

Photochemical Transformation from Thymol

A remarkable one-step synthesis of umbellulone from thymol was developed by Baeckström and colleagues in 1985 [3]. This photochemical approach represents a significant advancement in synthetic efficiency:

  • Methodology: Irradiation of protonated thymol in trifluoromethanesulfonic acid
  • Wavelengths: 254 and 300 nanometers
  • Key Intermediate: Cross-conjugated dienone formation
  • Outcome: Direct conversion to umbellulone with photochemical equilibrium

This photochemical methodology offers several advantages, including reduced step count, mild reaction conditions, and direct access to the target molecule. However, the process requires specialized equipment for ultraviolet irradiation and yields can be variable depending on reaction conditions [3].

Transition Metal Catalysis

Contemporary synthetic approaches have increasingly incorporated transition metal catalysts to achieve improved selectivity and efficiency. Modern catalytic strategies include:

  • Palladium-catalyzed coupling reactions for carbon-carbon bond formation
  • Rhodium-catalyzed hydroformylation for introducing carbonyl functionality
  • Ruthenium-catalyzed metathesis for ring-closing reactions
  • Iridium-catalyzed asymmetric hydrogenation for stereochemical control

These methodologies offer enhanced functional group tolerance, milder reaction conditions, and improved atom economy compared to classical synthetic approaches [4] [5].

Ring-Closing Metathesis Applications

The application of ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the bicyclic framework of umbellulone and related structures. Second-generation Grubbs catalysts have proven particularly effective for these transformations [5]:

  • Substrate preparation: Diene precursors are readily accessible
  • Reaction conditions: Mild heating under inert atmosphere
  • Stereochemical control: Excellent selectivity for desired ring geometry
  • Functional group tolerance: Compatible with various substituents

Asymmetric Synthesis Approaches

The development of asymmetric synthetic methodologies has enabled access to enantiopure umbellulone derivatives. Notable approaches include:

Sharpless Asymmetric Epoxidation: This methodology utilizes titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to achieve enantioselective epoxidation of allylic alcohols [6]. While primarily applied to related compounds such as umbelactone, the principles are applicable to umbellulone synthesis with appropriate substrate modifications.

The asymmetric total synthesis of umbelactone achieved an overall yield of 16% in a six-step protocol starting from 3-methyl-2-buten-1-ol [6]. This demonstrates the potential for efficient asymmetric synthesis when modern catalytic methods are properly integrated.

Hemisynthetic Derivatives

The hemisynthetic approach to umbellulone derivatives represents a highly efficient and practical methodology that leverages the readily available natural product as a starting material. This strategy has proven particularly valuable for accessing dihydroumbellulols and related structural analogues with enhanced or modified biological properties.

Dihydroumbellulols and Their Sensory Properties

The discovery and development of dihydroumbellulols as novel cooling compounds represents a significant advancement in sensory chemistry and flavor science. These compounds were identified through virtual screening of terpene structures to find molecules similar to menthol [7] [8] [9].

Synthesis Methodology

The hemisynthesis of dihydroumbellulols from natural umbellulone follows a well-established two-step protocol [7] [8]:

Step 1: Catalytic Hydrogenation

  • Substrate: (−)-(R)-umbellulone extracted from Umbellularia californica
  • Conditions: Hydrogen gas with 5% palladium on carbon catalyst
  • Product: Mixture of dihydroumbellulone isomers
  • Yield: Good yields reported consistently

Step 2: Reduction to Alcohols

  • Reagent: Sodium borohydride in methanol
  • Conditions: Room temperature, mild reaction conditions
  • Products: Multiple dihydroumbellulol stereoisomers
  • Selectivity: Substrate-controlled stereochemistry

Stereochemical Outcomes and Isolation

The reduction process generates multiple stereoisomers, which can be separated using conventional chromatographic techniques. The major products include:

  • (1R,2R,4S)-Dihydroumbellulol: The most potent cooling compound
  • (1R,2S,4R)-Dihydroumbellulol: Moderate cooling activity
  • (1R,2R,4R)-Dihydroumbellulol: Reduced cooling potency
  • (1R,2S,4S)-Dihydroumbellulol: Minimal cooling effect

Comprehensive Sensory Analysis

Extensive sensory evaluation studies involving 30 trained panelists have provided detailed characterization of dihydroumbellulol properties [7] [10] [11]:

Cooling Intensity Measurements:

  • (1R,2R,4S)-Dihydroumbellulol: 2-3 times less cooling than (−)-menthol
  • Maximum intensity (Imax): Significantly lower than menthol reference
  • Onset time (Tbegin): Delayed compared to menthol
  • Duration: Shorter persistence than menthol

Sensory Profile Characteristics:

  • Trigeminal effect: Pleasant cooling sensation
  • Odor description: Weak, slightly reminiscent of eucalyptol
  • Taste profile: Clean cooling without mint characteristics
  • Overall acceptability: High consumer preference ratings

Time-Intensity Analysis

Detailed temporal studies reveal distinct sensory profiles [10] [11]:

  • Onset (Tbegin): Delayed activation compared to menthol
  • Peak intensity (Tmax): Occurs later than menthol peak
  • Decline phase (Tdec): More rapid decrease in intensity
  • Terminal intensity (Iend): Lower residual cooling after 3 minutes

These temporal characteristics suggest potential applications where controlled cooling duration is desired, offering advantages over menthol in specific formulations.

Structure-Activity Relationships

Analysis of the sensory data reveals critical structure-activity relationships [12] [13] [10]:

Stereochemical Requirements:

  • C2 Stereochemistry: (R) configuration essential for optimal activity
  • C4 Stereochemistry: (S) configuration provides superior cooling
  • Relative Configuration: Specific diastereomeric relationships crucial

Molecular Features:

  • Hydroxyl group position: Secondary alcohol function required
  • Bicyclic framework: Bicyclo[3.1.0]hexane scaffold essential
  • Isopropyl substituent: Maintains structural similarity to menthol

Hydrogenation Products and Structural Analogues

The systematic investigation of umbellulone hydrogenation has revealed a rich chemistry leading to diverse structural analogues with varying biological and sensory properties.

Catalytic Hydrogenation Protocols

Multiple hydrogenation approaches have been developed to access different product profiles [14] [7]:

Standard Conditions:

  • Catalyst: 5% Palladium on carbon
  • Pressure: Atmospheric hydrogen pressure
  • Temperature: Room temperature to moderate heating
  • Solvent: Methanol or ethanol
  • Outcome: Selective reduction of C=C double bond

Modified Conditions:

  • Elevated temperature: 250-375°C for different selectivity patterns [15]
  • Alternative catalysts: Platinum, rhodium, or nickel systems
  • Pressure variation: Enhanced conversion rates under elevated pressure
  • Additive effects: Acid or base co-catalysts for selectivity control

Product Distribution and Analysis

Comprehensive analysis of hydrogenation products reveals complex mixture formation [14] [15]:

Primary Products:

  • 4β-H-Thujan-2-one (isodihydroumbellulone): Major saturated ketone product
  • Stereoisomeric mixtures: Multiple configurations at newly formed stereocenters
  • Reduced aromatics: Over-reduction products under harsh conditions

Secondary Transformation Products:

  • Dihydroumbellulols: Alcohol products from subsequent reduction
  • Phenolic compounds: Ring-opening products under extreme conditions
  • Elimination products: Dehydration artifacts from harsh conditions

Stereochemical Analysis

Advanced nuclear magnetic resonance spectroscopy studies have established the stereochemical assignments of major products [14]:

Configuration Determination:

  • 1H NMR spectroscopy: Coupling constant analysis for stereochemical assignment
  • 13C NMR spectroscopy: Chemical shift correlations with known compounds
  • HMBC and COSY experiments: Connectivity and spatial relationship confirmation

Selectivity Patterns:

  • Facial selectivity: Substrate-controlled approach to the double bond
  • Conformational control: Reactant conformation influences stereochemical outcome
  • Catalyst effects: Different metal systems provide varying selectivity patterns

Novel Structural Analogues

The hemisynthetic approach has enabled access to previously unreported compounds with interesting properties [7] [8]:

New Cooling Compounds:

  • (−)-(1R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-2-one: Previously unreported structure
  • Enhanced structural diversity: Expanded library of cooling compounds
  • Improved properties: Optimized sensory characteristics compared to parent compounds

Biological Activity Profiles:

  • Trigeminal activation: Selective activation of cooling receptors
  • Reduced irritation: Improved tolerance compared to menthol
  • Novel sensory experiences: Unique cooling profiles for specific applications

Industrial Applications and Commercial Potential

The dihydroumbellulol compounds demonstrate significant commercial potential [12] [16]:

Food and Beverage Applications:

  • Confectionery products: Enhanced cooling without mint flavor
  • Oral care formulations: Prolonged freshness sensation
  • Functional beverages: Novel sensory experiences

Cosmetic and Personal Care Uses:

  • Topical formulations: Cooling creams and lotions
  • Aftershave products: Soothing sensory effects
  • Anti-aging applications: Sensory enhancement of cosmetic products

Regulatory Considerations:

  • GRAS status evaluation: Generally recognized as safe assessments
  • Toxicological studies: Safety evaluation for commercial use
  • International approval: Regulatory pathway development for global markets
Synthesis MethodYearKey FeaturesOverall YieldAdvantagesLimitations
Semmler's Classical1906-1908Multi-step traditional synthesisNot specifiedHistorical foundationHarsh conditions, low yields
Diazomethyl Route1956Cyclopropanation strategy35% (key step)Direct approachModerate yields
Photochemical Method1985One-step from thymolVariableHigh efficiencyEquipment requirements
Catalytic HydrogenationVariousMetal-catalyzed reductionGood yieldsMild conditionsProduct mixtures
HemisynthesisModernFrom natural umbellulone60-85%High efficiencySource dependence
CompoundStereochemistryCooling IntensityOnset TimeDurationSensory Description
(1R,2R,4S)-Dihydroumbellulol(1R,2R,4S)2-3× less than mentholDelayedShorterPleasant, trigeminal cooling
(1R,2S,4R)-Dihydroumbellulol(1R,2S,4R)Weak coolingNot specifiedNot specifiedMild cooling sensation
(1R,2R,4R)-Dihydroumbellulol(1R,2R,4R)Moderate coolingNot specifiedNot specifiedModerate cooling effect
(−)-Menthol (reference)(1R,3R,4S)Reference standardStandardReferenceStrong mint cooling

XLogP3

1.6

Other CAS

24545-81-1

Wikipedia

Umbellulone

Dates

Last modified: 02-18-2024

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